
(3-Aminopropyl)diethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopropyl)diethylamine hydrochloride is a chemical compound with the molecular formula C7H18N2·HCl. It is a diamine, meaning it contains two amine groups, and is commonly used in various chemical and industrial applications. This compound is known for its versatility and reactivity, making it valuable in synthetic chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)diethylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of diethylamine with 3-chloropropylamine hydrochloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopropyl)diethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
(3-Aminopropyl)diethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Aminopropyl)diethylamine hydrochloride involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form covalent bonds with electrophilic centers in other molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Similar in structure but lacks the hydrochloride component.
N,N-Diethyl-1,3-propanediamine: Another closely related compound with similar reactivity.
Uniqueness
(3-Aminopropyl)diethylamine hydrochloride is unique due to its dual amine functionality and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various solvents. This makes it particularly valuable in applications where solubility and reactivity are critical factors.
Propriétés
Formule moléculaire |
C7H19ClN2 |
|---|---|
Poids moléculaire |
166.69 g/mol |
Nom IUPAC |
N',N'-diethylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-3-9(4-2)7-5-6-8;/h3-8H2,1-2H3;1H |
Clé InChI |
LDYXSLIUQWQVGQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



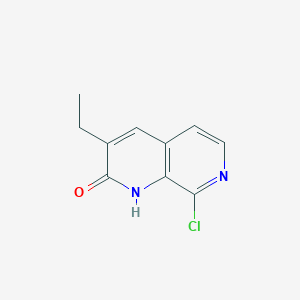
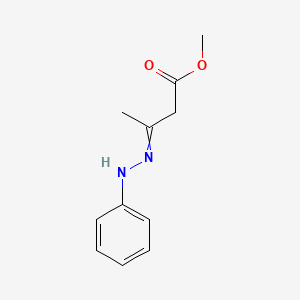
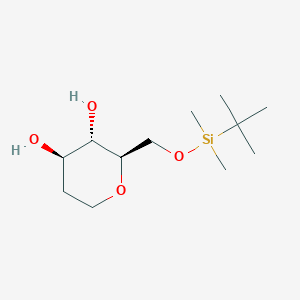
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)
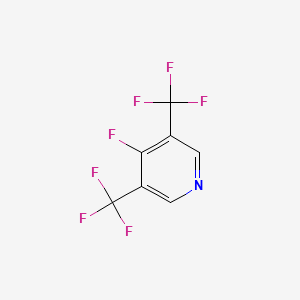
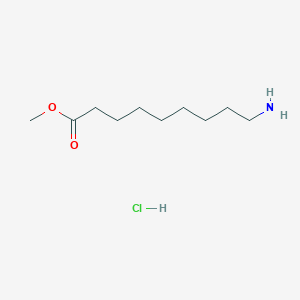
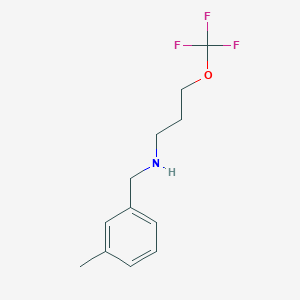

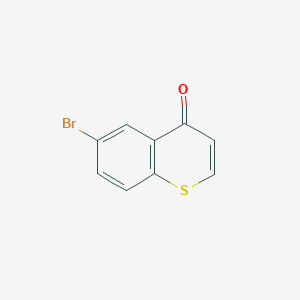
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)


